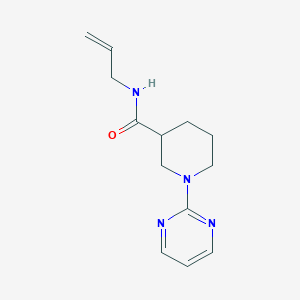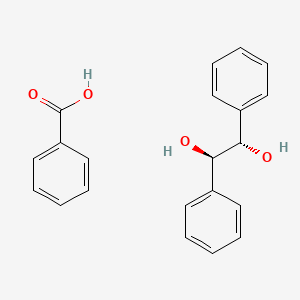![molecular formula C13H25NO2 B12575867 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- CAS No. 191937-01-6](/img/structure/B12575867.png)
2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C₁₃H₂₅NO₂ It is a derivative of pentanone, featuring a cyclohexyl group and a hydroxyethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- typically involves the reaction of cyclohexylamine with 2-pentanone under controlled conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of advanced technologies, such as flow reactors, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyethylamino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as metabolic or signaling pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone, 1-cyclohexyl-: Lacks the hydroxyethylamino group, resulting in different chemical properties and reactivity.
2-Pentanone, 5-[(2-hydroxyethyl)amino]-: Similar structure but without the cyclohexyl group, affecting its interactions and applications.
Uniqueness
The presence of both the cyclohexyl and hydroxyethylamino groups in 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- makes it unique in terms of its chemical reactivity and potential applications. These structural features enable specific interactions and reactions that are not possible with simpler analogs.
Propiedades
Número CAS |
191937-01-6 |
|---|---|
Fórmula molecular |
C13H25NO2 |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-(2-hydroxyethylamino)pentan-2-one |
InChI |
InChI=1S/C13H25NO2/c15-10-9-14-8-4-7-13(16)11-12-5-2-1-3-6-12/h12,14-15H,1-11H2 |
Clave InChI |
UFOZFVZWQFRZDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(=O)CCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


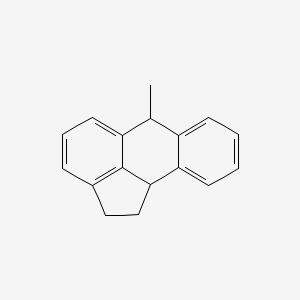

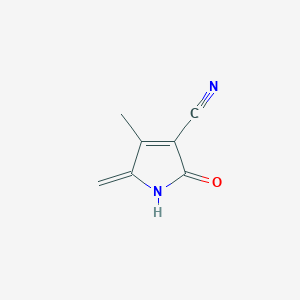
![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
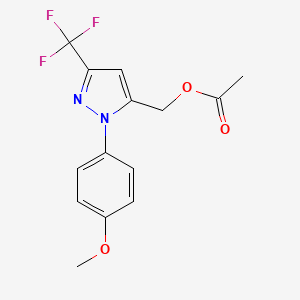
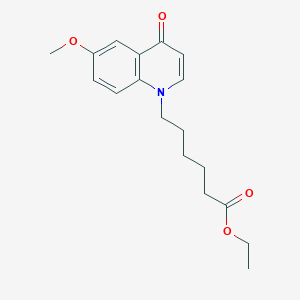
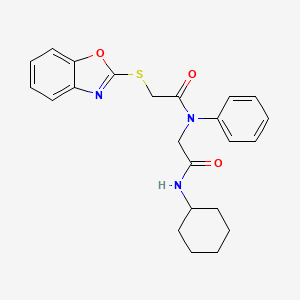
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
